molecular formula C14H16FN5O B6972967 (3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone

(3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone

Cat. No.: B6972967
M. Wt: 289.31 g/mol
InChI Key: XLSSHMFXXWMHAZ-UHFFFAOYSA-N
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Description

(3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluoropyridine moiety linked to a piperidine ring, which is further connected to a triazole group. The presence of these functional groups imparts distinct chemical properties and reactivity, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c15-13-7-16-4-1-12(13)14(21)19-5-2-11(3-6-19)8-20-10-17-9-18-20/h1,4,7,9-11H,2-3,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLSSHMFXXWMHAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=N2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyridine derivative, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The triazole group is then incorporated using click chemistry, a widely used method for forming triazoles under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in the synthesis are selected to minimize side reactions and enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, are of particular interest for developing new therapeutic agents.

Medicine

In medicine, (3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone is investigated for its potential pharmacological properties. It may serve as a lead compound for developing drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of (3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoropyridin-4-yl)-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing innovative applications in various scientific fields.

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